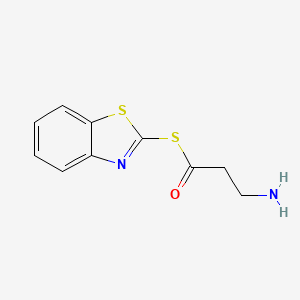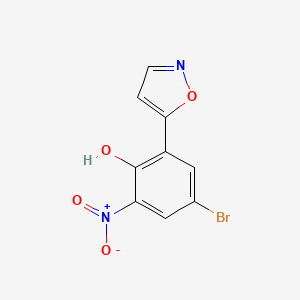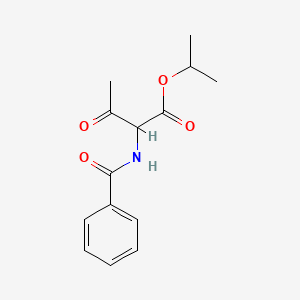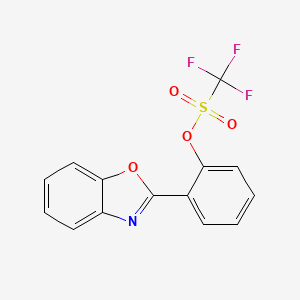
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form benzoxazole derivatives. One common method involves the use of trifluoromethanesulfonic anhydride as a reagent to introduce the trifluoromethanesulfonate group . The reaction is usually carried out under mild conditions, such as room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The benzoxazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, amines, thiols, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The trifluoromethanesulfonate group can enhance the compound’s stability and solubility, improving its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenyl trifluoromethanesulfonate: Similar in structure but contains a benzothiazole ring instead of a benzoxazole ring.
2-(1,3-Benzoxazol-2-yl)phenyl sulfonate: Similar but lacks the trifluoromethanesulfonate group.
Uniqueness
2-(1,3-Benzoxazol-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical and physical properties, such as increased stability and solubility . This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
849803-64-1 |
|---|---|
Formule moléculaire |
C14H8F3NO4S |
Poids moléculaire |
343.28 g/mol |
Nom IUPAC |
[2-(1,3-benzoxazol-2-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)23(19,20)22-11-7-3-1-5-9(11)13-18-10-6-2-4-8-12(10)21-13/h1-8H |
Clé InChI |
CHCYSSPVDOJCDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)

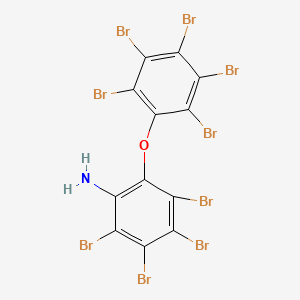
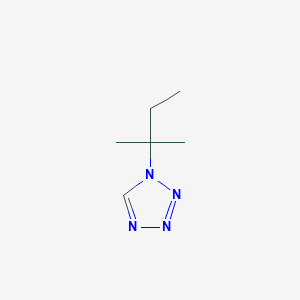
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
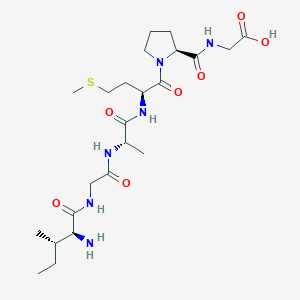
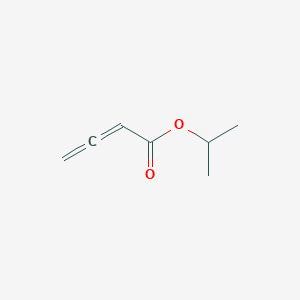
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
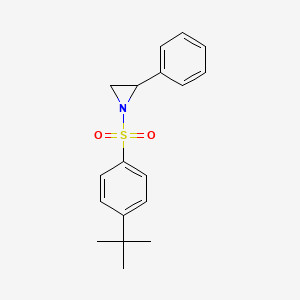
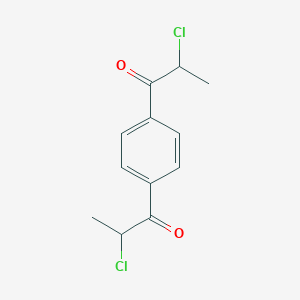
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
